molecular formula C12H14N2O B7536587 N-(1H-Indol-2-ylmethyl)propanamide

N-(1H-Indol-2-ylmethyl)propanamide

Cat. No.: B7536587
M. Wt: 202.25 g/mol
InChI Key: GDXWFXDMFOMGLV-UHFFFAOYSA-N
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Description

N-(1H-Indol-2-ylmethyl)propanamide is an organic compound featuring a propanamide backbone substituted at the nitrogen atom with a 1H-indol-2-ylmethyl group. The indole moiety is attached at the 2-position via a methylene (-CH2-) linker, distinguishing it from structurally related compounds that often utilize ethyl linkers or indol-3-yl substitutions.

Properties

IUPAC Name

N-(1H-indol-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)13-8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,2,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXWFXDMFOMGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-2-ylmethyl)propanamide typically involves the reaction of indole derivatives with propanoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Indole is reacted with propanoyl chloride in the presence of a base.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-(1H-Indol-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Corresponding amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(1H-Indol-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways involving indole derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The propanamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituents

The table below compares N-(1H-Indol-2-ylmethyl)propanamide with key structural analogs:

Compound Name Indole Position Linker Propanamide Substituent Key Features References
This compound 2-yl -CH2- None (parent structure) Unique indol-2-ylmethyl substitution; potential for novel bioactivity. N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-yl -CH2CH2- 6-Methoxynaphthalen-2-yl Derived from naproxen; NSAID-tryptamine hybrid; characterized via NMR, IR, MS.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide 3-yl -CH2CH2- 2-Fluoro-[1,1′-biphenyl]-4-yl Flurbiprofen-tryptamine hybrid; structural similarity to Brequinar (SARS-CoV-2 trials).
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide 3-yl -CH2CH2- 6-Chloro-9H-carbazol-2-yl Carbazole substituent; potential COX-2 inhibition based on prior studies.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide 2-yl -CH2- Methylsulfonyl and 4-chlorobenzoyl Indomethacin analog; sulfonamide group enhances selectivity.

Key Differences and Implications

Indole Position and Linker: The target compound’s indol-2-ylmethyl group contrasts with the indol-3-yl ethyl substitution in most analogs. The methyl (-CH2-) linker in this compound provides shorter spatial flexibility compared to the ethyl (-CH2CH2-) linkers in NSAID-derived analogs, which may influence conformational dynamics .

Propanamide Substituents: Analogs with 6-methoxynaphthalen-2-yl (naproxen-derived) or 2-fluoro-biphenyl (flurbiprofen-derived) groups are designed to retain NSAID activity while incorporating tryptamine’s serotonergic properties . The 6-chloro-carbazol-2-yl substituent in one analog suggests exploration of polycyclic aromatic systems for enhanced COX-2 inhibition, as carbazoles are known for anti-inflammatory activity .

Biological Activity: NSAID-tryptamine hybrids (e.g., naproxen derivatives) aim to synergize anti-inflammatory and neuroactive effects, though specific data on the target compound are lacking .

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